![molecular formula C29H29N3O2S B15015535 (5E)-5-[4-(diethylamino)benzylidene]-1-(2,4-dimethylphenyl)-3-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B15015535.png)
(5E)-5-[4-(diethylamino)benzylidene]-1-(2,4-dimethylphenyl)-3-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
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Overview
Description
(5E)-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-1-(2,4-DIMETHYLPHENYL)-3-PHENYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-1-(2,4-DIMETHYLPHENYL)-3-PHENYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the core diazinane structure, followed by the introduction of the phenyl, dimethylphenyl, and diethylaminophenyl groups through various substitution reactions. Common reagents used in these reactions include halogenated precursors, organometallic reagents, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s structure and purity.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-1-(2,4-DIMETHYLPHENYL)-3-PHENYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings or introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
(5E)-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-1-(2,4-DIMETHYLPHENYL)-3-PHENYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5E)-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-1-(2,4-DIMETHYLPHENYL)-3-PHENYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds have similar aromatic structures but differ in their functional groups and substitution patterns.
N-[3-(Aminomethyl)phenyl]-N,N-dimethylamine: Shares some structural similarities but has different functional groups and applications.
Uniqueness
(5E)-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-1-(2,4-DIMETHYLPHENYL)-3-PHENYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is unique due to its combination of multiple aromatic rings and diverse functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C29H29N3O2S |
---|---|
Molecular Weight |
483.6 g/mol |
IUPAC Name |
(5E)-5-[[4-(diethylamino)phenyl]methylidene]-1-(2,4-dimethylphenyl)-3-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C29H29N3O2S/c1-5-30(6-2)23-15-13-22(14-16-23)19-25-27(33)31(24-10-8-7-9-11-24)29(35)32(28(25)34)26-17-12-20(3)18-21(26)4/h7-19H,5-6H2,1-4H3/b25-19+ |
InChI Key |
YYZVVCBNCBLWDO-NCELDCMTSA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)N(C2=O)C3=C(C=C(C=C3)C)C)C4=CC=CC=C4 |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)N(C2=O)C3=C(C=C(C=C3)C)C)C4=CC=CC=C4 |
Origin of Product |
United States |
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